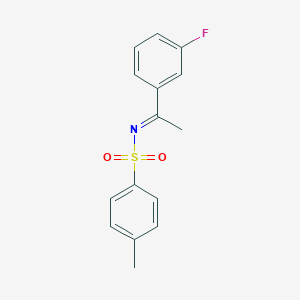![molecular formula C21H22N6OS B15281450 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex heterocyclic compound that combines several pharmacologically active moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives and ortho esters . The beta-carboline moiety can be synthesized via Pictet-Spengler reactions, which involve the condensation of tryptamine with aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like ethanol or dimethyl sulfoxide . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学的研究の応用
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials and explosives due to its high detonation performance.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Investigated for its therapeutic potential against urease-positive microorganisms.
Uniqueness
What sets 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
特性
分子式 |
C21H22N6OS |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H22N6OS/c1-13(2)21-24-23-18-7-8-19(25-27(18)21)29-12-20(28)26-10-9-15-14-5-3-4-6-16(14)22-17(15)11-26/h3-8,13,22H,9-12H2,1-2H3 |
InChIキー |
RUXQAFQUICFFFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
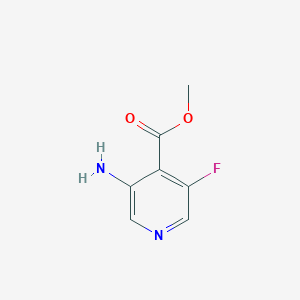
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)

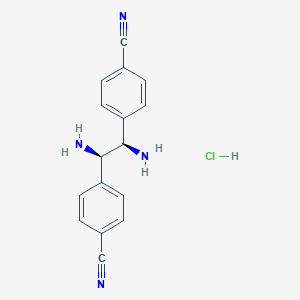
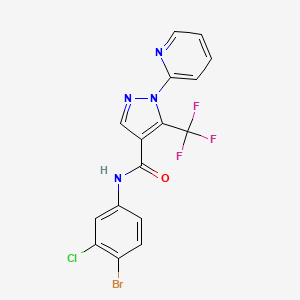
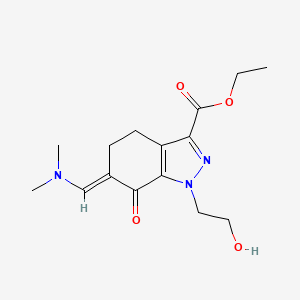

![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
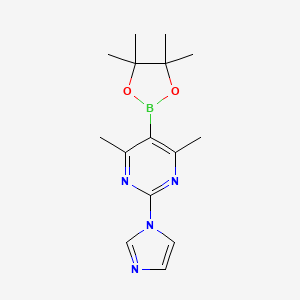
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)

